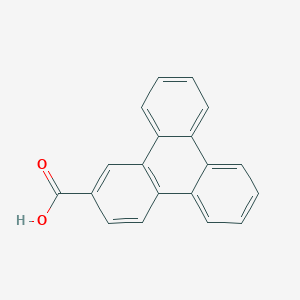

Triphenylene-2-carboxylic acid

Description

Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nih.govwikipedia.org These molecules are ubiquitous, formed from the incomplete combustion of organic materials like coal, oil, and gas. ebsco.commdpi.com While some PAHs are known environmental pollutants and carcinogens, their unique electronic and structural properties make them fundamental building blocks in materials science. nih.govebsco.comresearchgate.net The extended π-conjugated systems of PAHs give rise to interesting optical and electronic behaviors, which are being harnessed for applications in organic electronics. rsc.org

The structure of PAHs allows for chemical modification, enabling scientists to fine-tune their properties for specific applications. researchgate.net Their rigid and planar nature facilitates stacking interactions, which are crucial for creating organized molecular assemblies with potential uses in electronic devices. wikipedia.org

Overview of Triphenylene (B110318) Core Derivatives in Materials Science

Among the vast family of PAHs, triphenylene and its derivatives have garnered significant attention due to their disc-like shape and high tendency to form ordered columnar structures. tandfonline.comtandfonline.com This self-assembly into column-like arrangements creates one-dimensional pathways for charge transport, making triphenylene-based materials highly promising for applications such as:

Organic light-emitting diodes (OLEDs)

Photovoltaic solar cells tandfonline.com

Field-effect transistors tandfonline.com

One-dimensional conductors tandfonline.com

The ability to introduce various functional groups onto the triphenylene core allows for the precise tuning of its electronic properties and molecular packing. wikipedia.orgrsc.org For instance, the addition of flexible side chains can induce liquid crystalline behavior, a state of matter with properties between those of a conventional liquid and a solid crystal. tandfonline.com These discotic liquid crystals are particularly interesting for creating self-healing and responsive materials. researchgate.net Researchers have synthesized a wide array of triphenylene derivatives, including those with hexa-substituted patterns, to explore their potential in various technological applications. rsc.org

Research Context of Carboxylic Acid Functionalization on Polycyclic Aromatic Systems

The introduction of carboxylic acid groups onto polycyclic aromatic systems is a powerful strategy for modifying their chemical and physical properties. The carboxylic acid functional group (–COOH) is highly versatile and can participate in a variety of chemical reactions, making it a valuable "handle" for further molecular engineering. acs.org

Specifically, the functionalization of PAHs with carboxylic acids can:

Enhance solubility: The polar carboxylic acid group can improve the solubility of otherwise poorly soluble PAHs in common solvents, which is crucial for their processing and characterization. rsc.org

Enable further reactions: The carboxylic acid can be converted into other functional groups, such as esters, amides, or acid chlorides, providing a gateway to a wide range of new derivatives.

Promote self-assembly: The ability of carboxylic acids to form strong hydrogen bonds can be used to direct the self-assembly of PAH molecules into well-defined supramolecular structures. researchgate.net

Influence electronic properties: The electron-withdrawing nature of the carboxylic acid group can alter the electronic energy levels (HOMO and LUMO) of the PAH core, thereby tuning its optical and electronic properties. acs.org

In the context of triphenylene, the synthesis of derivatives bearing carboxylic acid groups, such as Triphenylene-2-carboxylic acid, is a key area of research aimed at developing new functional materials with tailored properties for advanced applications. tandfonline.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C19H12O2 |

|---|---|

Molecular Weight |

272.3 g/mol |

IUPAC Name |

triphenylene-2-carboxylic acid |

InChI |

InChI=1S/C19H12O2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H,(H,20,21) |

InChI Key |

VLMJYWLZJONYLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C24 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Strategic Functionalization of Triphenylene 2 Carboxylic Acid

Directed Synthesis of Triphenylene-2-carboxylic Acid

The directed synthesis of this compound requires precise control over the regioselectivity of the reactions to ensure the placement of the carboxylic acid group at the desired C-2 position of the triphenylene (B110318) core. Various synthetic strategies have been explored to achieve this, ranging from the cyclotrimerization of specifically functionalized precursors to the direct functionalization of the pre-formed triphenylene scaffold.

One of the primary methods for constructing the triphenylene core is through the oxidative trimerization of substituted benzene derivatives. To achieve the synthesis of this compound via this route, precursors bearing appropriate functional groups that can be either converted to a carboxylic acid or direct its formation are necessary.

For instance, the acid-catalyzed trimerization of a suitably substituted catechol derivative can be employed. While the direct trimerization of precursors already containing a carboxylic acid group can be challenging due to the deactivating nature of the carboxyl group, a common strategy involves the use of precursors with functional groups that can be later transformed into a carboxylic acid. An example includes the use of an acetoxy or a protected hydroxymethyl group on the precursor, which can be oxidized to a carboxylic acid after the formation of the triphenylene core.

A general representation of this approach is the cyclotrimerization of a functionalized 1,2-dialkoxybenzene derivative. The regioselectivity of the final product is highly dependent on the substitution pattern of the starting materials.

Table 1: Examples of Precursors for Oxidative Trimerization

| Precursor Compound | Functional Group for Conversion | Resulting Triphenylene Derivative |

| 3-Acetoxy-1,2-dimethoxybenzene | Acetoxy (-OAc) | Triphenylene derivative with potential for hydrolysis and oxidation |

| 3-(Bromomethyl)-1,2-dimethoxybenzene | Bromomethyl (-CH₂Br) | Triphenylene derivative for subsequent functionalization |

It is important to note that the oxidative trimerization of unsymmetrically substituted precursors can often lead to a mixture of isomers, necessitating careful purification to isolate the desired 2-substituted triphenylene.

Direct functionalization of the triphenylene core presents an alternative and often more direct route to this compound. Regioselective carboxylation and acylation reactions are key strategies in this approach.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of triphenylene with an acyl halide or anhydride in the presence of a Lewis acid catalyst is a common method for introducing a carbonyl group. The regioselectivity of this reaction is crucial. Under specific conditions, the acylation of triphenylene can be directed to the 2-position. The resulting 2-acyltriphenylene can then be oxidized to this compound. For instance, reaction of triphenylene with acetyl chloride and aluminum chloride can yield 2-acetyltriphenylene as a major product, which can then be subjected to haloform reaction or oxidation with stronger oxidizing agents to afford the carboxylic acid.

Direct Carboxylation: Direct carboxylation of triphenylene can be achieved using strong bases like organolithium reagents followed by quenching with carbon dioxide. However, achieving regioselectivity at the 2-position can be challenging due to the multiple reactive sites on the triphenylene ring.

The choice of catalyst is critical in directing the regioselectivity of functionalization reactions on the triphenylene core. Lewis acids are commonly employed in Friedel-Crafts acylation reactions.

Table 2: Lewis Acid Catalysts in Friedel-Crafts Acylation of Triphenylene

| Lewis Acid Catalyst | Reactants | Major Product |

| Aluminum chloride (AlCl₃) | Triphenylene, Acetyl chloride | 2-Acetyltriphenylene |

| Iron(III) chloride (FeCl₃) | Triphenylene, Benzoyl chloride | 2-Benzoyltriphenylene |

| Tin(IV) chloride (SnCl₄) | Triphenylene, Acetic anhydride | Mixture of acyltriphenylenes |

The catalytic activity and the steric bulk of the Lewis acid-acylating agent complex can influence the position of substitution. Milder Lewis acids may offer better control over the reaction and prevent over-acylation or isomerization.

The synthesis of this compound often involves a multi-step sequence that requires careful optimization of reaction conditions at each stage to maximize the yield and purity of the desired product.

A plausible multi-step synthesis could involve:

Synthesis of a Substituted Precursor: Preparation of a benzene derivative with appropriate functional groups that will ultimately form the triphenylene ring with a latent carboxylic acid group at the desired position.

Oxidative Cyclotrimerization: Formation of the triphenylene core from the precursor. This step often requires optimization of the oxidizing agent, solvent, and temperature to favor the formation of the desired isomer.

Functional Group Transformation: Conversion of the latent functional group on the triphenylene core into a carboxylic acid. This could involve oxidation, hydrolysis, or other chemical modifications.

Purification: Chromatographic techniques are typically necessary to isolate the pure this compound from isomeric byproducts and unreacted starting materials.

An alternative multi-step sequence starting from triphenylene could be:

Regioselective Acylation: Friedel-Crafts acylation of triphenylene to introduce an acetyl group at the 2-position. Optimization of the Lewis acid, solvent, and reaction time is crucial for maximizing the yield of the 2-isomer.

Oxidation: Oxidation of the 2-acetyltriphenylene to this compound. Common oxidizing agents for this transformation include sodium hypochlorite (haloform reaction) or potassium permanganate.

Purification: Purification of the final product, often through recrystallization or column chromatography.

Table 3: Optimization of a Hypothetical Friedel-Crafts Acylation Step

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Lewis Acid | AlCl₃ | FeCl₃ | SnCl₄ |

| Solvent | Dichloromethane | Carbon disulfide | Nitrobenzene |

| Temperature | 0 °C to rt | rt | 50 °C |

| Ratio of 2-isomer | High | Moderate | Low |

Synthesis of Multifunctional this compound Derivatives

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide range of multifunctional derivatives. These derivatives can exhibit modified physical and chemical properties, making them suitable for various applications.

Esterification: The carboxylic acid group can be readily converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after conversion to the carboxylate salt. The properties of the resulting ester, such as solubility and liquid crystalline behavior, can be tuned by varying the length and branching of the alkyl chain of the alcohol. nottingham.ac.uk

Table 4: Ester Derivatives of this compound

| Alcohol | Ester Product | Potential Property Change |

| Methanol (B129727) | Methyl triphenylene-2-carboxylate | Increased volatility |

| 2-Ethylhexanol | 2-Ethylhexyl triphenylene-2-carboxylate | Enhanced solubility in organic solvents |

| 6-Bromohexanol | 6-Bromohexyl triphenylene-2-carboxylate | Introduction of a functional handle for further reactions |

Hydroxylation: While direct hydroxylation of the triphenylene core of this compound is challenging, a hydroxyl group can be introduced through a multi-step process. For example, the carboxylic acid can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride. Alternatively, if other functionalizable positions are available on the triphenylene ring, standard aromatic substitution reactions can be employed to introduce a hydroxyl group, though this may require protecting the carboxylic acid functionality first.

Incorporation of Heterocyclic Moieties (e.g., Triazole)

Heterocyclic moieties, particularly triazoles, are widely incorporated into organic molecules to enhance their chemical stability, modify their electronic profiles, and introduce specific binding sites. The synthesis of 1,2,4-triazole derivatives directly from carboxylic acids is a well-established strategy in organic chemistry.

One common pathway involves the initial activation of the carboxylic acid, followed by reaction with a hydrazine derivative and subsequent cyclization. For instance, this compound can be reacted with thiocarbohydrazide, often under solvent-free heating conditions, to yield a 4-amino-1,2,4-triazole-5-thione derivative nih.gov. This method is particularly effective for aliphatic carboxylic acids but may require more forcing conditions for aromatic variants nih.gov.

Alternatively, a multi-step, one-pot synthesis can be employed. This involves the in-situ formation of an amide from the carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the desired trisubstituted 1,2,4-triazole frontiersin.org. A more direct approach utilizes coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBT) to facilitate the reaction between the carboxylic acid and a suitable hydrazine precursor, such as hydrazinophthalazine, to form the triazole ring system in high yields scielo.brresearchgate.net. A recently developed triple catalytic system even allows for the direct decarboxylative triazolation of carboxylic acids, coupling them with an alkyne and an azide source to construct the triazole ring in a single step acs.org.

| Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Condensation with Thiocarbohydrazide | Thiocarbohydrazide (TCH) | Solvent-free, heating (e.g., 165-170°C) | nih.gov |

| Coupling Agent-Mediated Cyclization | EDC, HOBT, Hydrazinophthalazine | Room temperature, organic solvent | scielo.brresearchgate.net |

| One-Pot Amide Formation/Cyclization | Amidine, Monosubstituted Hydrazine | Stepwise in a single pot, often with heating | frontiersin.org |

| Decarboxylative Triazolation | Alkyne, Azide Source, Photocatalyst, Cu(I) salt | 400 nm LED light, acetonitrile/trifluorotoluene | acs.org |

Derivatization for Specific Supramolecular Interactions (e.g., Acid Chloride, Sulfonamides)

Acid Chloride Synthesis: The conversion of the carboxylic acid to an acid chloride is a fundamental step that dramatically increases the reactivity of the carbonyl group, making it an excellent precursor for esters, amides, and other derivatives. The most common reagents for this transformation are thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and oxalyl chloride ((COCl)₂) masterorganicchemistry.comcommonorganicchemistry.comchemguide.co.uklibretexts.org.

The reaction with thionyl chloride is widely used and proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group libretexts.org. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting triphenylene-2-carbonyl chloride chemguide.co.uk. Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective reagent that operates under mild conditions commonorganicchemistry.com.

| Reagent | Formula | Typical Conditions | Byproducts | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux | SO₂, HCl | masterorganicchemistry.comlibretexts.orgatlas.org |

| Oxalyl Chloride | (COCl)₂ | DCM, cat. DMF, room temperature | CO, CO₂, HCl | commonorganicchemistry.com |

| Phosphorus(V) Chloride | PCl₅ | Cold reaction, no solvent | POCl₃, HCl | chemguide.co.uk |

Sulfonamide Synthesis: Sulfonamides are a critical functional group in medicinal chemistry and materials science, known for their ability to act as hydrogen bond donors and acceptors. Synthesizing a sulfonamide derivative from this compound can be achieved through several modern synthetic strategies. A direct, one-pot method involves the copper-catalyzed decarboxylative chlorosulfonylation of the aromatic carboxylic acid, followed by amination nih.gov. This approach merges traditional amide coupling partners (acids and amines) to generate the sulfonamide bioisostere nih.gov.

Another innovative method utilizes photocatalysis to convert carboxylic acids into sulfinamide intermediates by trapping alkyl radicals (generated via decarboxylation) with sulfinylamine reagents acs.orgscribd.com. These sulfinamides can then be divergently converted into either sulfonamides (by treatment with sodium hydroxide) or other derivatives acs.orgscribd.com. A more traditional and eco-friendly method involves reacting a sulfonyl chloride, such as p-toluenesulfonyl chloride, with an amino-functionalized triphenylene in an aqueous solution using sodium carbonate as a base mdpi.comresearchgate.net. This would, however, require prior conversion of the carboxylic acid to an amine.

Stereoselective Synthesis and Chiral Induction in this compound Systems

Introducing chirality into the triphenylene framework is of significant interest for applications in chiroptical materials and asymmetric catalysis. This can be achieved by introducing chiral centers or by creating axial chirality in the molecule.

Strategies for Introducing Chiral Centers

Chirality in polycyclic aromatic hydrocarbons like triphenylene can be induced through several mechanisms. One primary strategy is the creation of atropisomers , which are stereoisomers resulting from hindered rotation around a single bond princeton.edunih.gov. For this compound, introducing bulky substituents at positions adjacent to the bond connecting the functionalized phenyl ring to the main triphenylene core could restrict free rotation, leading to stable, separable enantiomers. This type of axial chirality is a well-known phenomenon in biaryl systems and is increasingly exploited in drug discovery and materials science nih.govsnnu.edu.cn.

Another approach involves creating inherent chirality in the PAH backbone itself. Non-planar or contorted PAHs, often containing non-six-membered rings or sterically demanding peripheral groups, can be chiral nih.gov. While triphenylene is naturally planar, strategic functionalization can induce a helical twist in the aromatic system, creating a chiral scaffold rsc.org. Furthermore, chirality can be induced through supramolecular interactions, where co-assembly with a chiral molecule forces the achiral PAH to adopt a chiral conformation researchgate.net.

Enantioselective Methodologies in Aromatic Carboxylic Acid Synthesis

While the direct enantioselective synthesis of this compound is not widely documented, several advanced catalytic methodologies exist for the asymmetric synthesis of α-chiral and other stereogenic carboxylic acids, which could be adapted to precursors of the target molecule rsc.orgrsc.org.

One powerful strategy is the copper hydride (CuH)-catalyzed hydrocarboxylation of allenes, which can produce α-chiral carboxylic acids, including those with challenging all-carbon quaternary centers, with high enantioselectivity nih.gov. This method is notable for its mild reaction conditions and tolerance of a wide variety of functional groups nih.gov.

Another state-of-the-art method is the iridium-catalyzed allylic alkylation , which provides access to products with an allylic all-carbon quaternary stereocenter nih.gov. This reaction uses a masked acyl cyanide (MAC) reagent, allowing for the one-pot synthesis of α-quaternary carboxylic acids and their derivatives with excellent enantioselectivity nih.gov.

Furthermore, chemoenzymatic dynamic kinetic resolution offers a pathway to α-methyl substituted carboxylic acids from simple starting materials nih.gov. This process uses a combination of a ruthenium catalyst and a lipase or protease to resolve allylic alcohols, which can then be converted to the desired chiral acid nih.gov. These catalytic asymmetric methods represent the frontier of chiral carboxylic acid synthesis and provide potential routes for accessing chiral building blocks for more complex triphenylene-based systems rsc.orgrsc.orgresearchgate.net.

Iii. Supramolecular Architectures and Self Assembly Phenomena Involving Triphenylene 2 Carboxylic Acid

Principles of Self-Assembly Driven by Triphenylene-2-carboxylic Acid Moieties

The spontaneous organization of triphenylene-based molecules into stable, ordered aggregates is a thermodynamically driven process. The specific geometry and electronic nature of the this compound moiety provide the necessary combination of intermolecular forces to guide this assembly.

The carboxylic acid group is a powerful functional motif for directing molecular self-assembly due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature facilitates the formation of strong, directional hydrogen bonds. In the context of triphenylene-based systems, carboxyl groups on the periphery of the disc-like molecules can form robust intermolecular connections.

| Intermolecular Force | Key Functional Groups Involved | Role in Self-Assembly of Triphenylene (B110318) Derivatives |

| Hydrogen Bonding | Carboxyl (-COOH), Hydroxyl (-OH) | Directs initial molecular association, forms stable dimers, and contributes to the stability of columnar structures. nih.govresearchgate.netnottingham.ac.uk |

| π-π Stacking | Aromatic Triphenylene Core | Drives the face-to-face stacking of molecules to form one-dimensional columns. acs.orgnih.gov |

| Van der Waals Forces | Peripheral Alkyl/Alkoxy Chains | Fills space between columns, influences inter-columnar distance, and contributes to the overall stability of the mesophase. researchgate.networktribe.com |

The large, flat, and electron-rich surface of the triphenylene core is ideal for engaging in π-π stacking interactions. These non-covalent forces arise from the electrostatic interaction between the quadrupole moments of the aromatic rings, driving the molecules to stack in a face-to-face manner. This stacking is the fundamental organizing principle behind the formation of the columnar structures characteristic of discotic liquid crystals. researchgate.netrsc.org

In these columns, the triphenylene cores are arranged one on top of the other, with typical interplanar distances ranging from 3.3 to 3.8 Å. acs.orgnih.govnih.gov The strength of these interactions is significant, with the total interaction energy among triphenylene units in a stacked trimer calculated to be as high as -44.1 kcal mol⁻¹, a value far exceeding typical van der Waals forces. nih.gov The efficiency of this stacking can be enhanced by the presence of peripheral groups that promote a planar arrangement and minimize steric hindrance. The collective effect of multiple π-π interactions along a column leads to a stable, one-dimensional ordered assembly. nih.gov

While hydrogen bonding and π-π stacking dictate the primary structure of the molecular assemblies, van der Waals forces play a critical role in the three-dimensional organization and stability of these structures. These weaker, non-directional forces arise from transient fluctuations in electron density and are significant between the aliphatic side chains that are often attached to the triphenylene core.

Formation of Discotic Liquid Crystalline Phases

Triphenylene and its derivatives are archetypal discotic mesogens, meaning they can form liquid crystal phases characterized by a columnar arrangement of the disc-shaped molecules. researchgate.netuea.ac.uk These phases possess a unique combination of long-range order and fluidity, making them interesting for applications in organic electronics.

This compound derivatives can exhibit thermotropic liquid crystalline behavior, where transitions between different phases (e.g., from a crystalline solid to a columnar liquid crystal to an isotropic liquid) are induced by changes in temperature. The most common mesophase formed by triphenylene derivatives is the hexagonal columnar (Colₕ) phase. researchgate.net In this phase, the molecules stack into columns, and these columns are arranged on a two-dimensional hexagonal lattice. mdpi.com

The interior of the columns consists of the ordered, π-stacked aromatic cores, which can facilitate charge transport, while the exterior is composed of the disordered, molten-like aliphatic side chains, providing fluidity. rsc.org This segregated structure of conducting cores and insulating peripheries is a hallmark of columnar liquid crystals.

Chain Length and Rigidity : Increasing the length of flexible alkoxy chains generally enhances mesophase stability due to stronger van der Waals interactions. Conversely, introducing rigid units like acetylenic groups near the core can also markedly enhance stability by promoting favorable space-filling effects and π-interactions. worktribe.com

Symmetry : Asymmetrically substituted triphenylenes tend to have lower melting points compared to their symmetric counterparts, which can lead to the formation of enantiotropic (stable on both heating and cooling) rather than monotropic (stable only on cooling) mesophases. worktribe.com

The table below summarizes findings on how different substituents affect the mesophase properties of triphenylene derivatives.

| Substituent Type / Molecular Design | Effect on Mesophase Properties | Example / Observation | Reference |

| Increased Alkoxycarbonyl Functions | Higher clearing temperatures and broader columnar phases compared to hexaether derivatives. | A comparison of tetrafunctional tetraesters with hexaethers showed enhanced mesophase stability. | acs.org |

| Fluorination of Peripheral Phenyl Groups | Strong intermolecular interactions promoting columnar stacking and higher thermal stability. | Ester-linked triphenylenes with fluorinated phenyl groups exhibit a high clearing temperature for the Colₕ phase. | researchgate.net |

| Rigid Acetylenic Units | Enhanced π-interactions and space-filling effects, leading to increased mesophase stability. | Triphenylenes with one acetylenic unit and five alkoxy chains showed markedly enhanced stability over hexaalkoxy analogues. | worktribe.com |

| Rigid Dimeric Linkages | Can disfavor columnar packing and induce nematic phases depending on the linker geometry. | A linear 1,4-phenylene linker resulted in a stable, wide-range columnar phase, while a severely bent 1,2-phenylene linker showed no mesophase. | uea.ac.uk |

Thermal Self-Alignment Mechanisms

The process of thermal self-alignment in triphenylene-based systems involves the use of heat to promote molecular rearrangement into well-ordered structures. Thermal energy allows molecules to overcome kinetic barriers and settle into thermodynamically favorable, long-range ordered assemblies. For molecules with strong directional interactions, such as those containing carboxylic acid groups, thermal annealing can be a critical step in achieving highly organized supramolecular structures.

In studies of similar complex organic molecules on substrates, thermal annealing has been shown to gradually drive disordered monolayers into ordered, chain-like structures. mdpi.com This transformation is governed by the competition between various intermolecular interactions, including dipole-dipole forces, van der Waals forces, and hydrogen bonding. mdpi.com As the temperature is increased, molecules gain sufficient energy to rearrange, favoring the formation of stronger, more stable interactions. For instance, an initial self-assembled structure might be dominated by weaker forces, but upon annealing, the molecules can reorient to form stronger hydrogen bonds between carboxylic acid groups, leading to a more stable and ordered final architecture. mdpi.com This principle highlights how temperature can be used to select and amplify specific non-covalent interactions to guide the self-assembly process.

Gelation Properties and Organogel Formation

Triphenylene derivatives functionalized with a single carboxylic acid group have been shown to act as effective low molecular weight gelators (LMWG), forming stable supramolecular gels in various organic solvents. nih.gov The self-assembly process is driven by a combination of non-covalent interactions, primarily π-π stacking between the flat, aromatic triphenylene cores and hydrogen bonding involving the peripheral carboxylic acid moieties. These interactions lead to the formation of an entangled three-dimensional network that immobilizes the solvent, resulting in a gel.

A key feature of gels formed from triphenylene-carboxylic acid derivatives is their responsiveness to external stimuli, specifically temperature and pH. nih.govnih.gov The non-covalent bonds holding the gel network together are reversible, allowing the material to transition between a gel state and a liquid (sol) state.

Thermo-Responsiveness : These supramolecular gels are thermosensitive, undergoing a reversible gel-to-sol transition upon heating above a characteristic temperature (Tgel). nih.gov Cooling the solution allows the supramolecular interactions to reform, leading to the regeneration of the gel. This behavior is a hallmark of supramolecular gels where the underlying network is held by thermally labile non-covalent forces.

pH-Responsiveness : The presence of the carboxylic acid group imparts pH sensitivity to the organogels. The protonation state of the carboxyl group can be altered by the addition of an acid or a base. Deprotonation (by adding a base) disrupts the hydrogen-bonding network essential for gelation, causing the gel to collapse into a sol. This process is often reversible, and the gel can be reformed by re-protonating the carboxylate groups through the addition of an acid. nih.gov Gels formed in methanol (B129727) have demonstrated this reversible response to both temperature and pH changes. nih.gov

The underlying structure of these organogels consists of a self-assembled fibrillar network (SAFIN). The individual triphenylene molecules stack upon one another to form one-dimensional fibers, which then become entangled to create the three-dimensional matrix that constitutes the gel.

The proposed self-assembly model for triphenylene-carboxylic acids in alcoholic solvents involves a primary 1-D arrangement directed by π-π stacking between the aromatic cores. nih.gov In this model, the polar carboxylic acid groups are positioned on the periphery of the stacks, where they are stabilized by strong hydrogen bonds with the surrounding polar solvent molecules. nih.gov The stability of the resulting gel is influenced by the solvent's properties; for instance, the thermal stability of the gels increases with the dielectric constant of the alcohol used as the solvent. nih.gov The ability of these molecules to form gels, known as the gelation scope, varies with the solvent and the specific structure of the triphenylene derivative, such as the length of spacer chains attached to the core. nih.govnih.gov

| Solvent | Gelation Ability | Gel-Sol Transition Temp. (Tgel) °C |

|---|---|---|

| Methanol | Yes | > 60 |

| Ethanol | Yes | 45 |

| 1-Propanol | Yes | 38 |

| 1-Butanol | Yes | 30 |

| 1-Pentanol | Partial Gel | - |

| 1-Hexanol | Insoluble | - |

Two-Dimensional and Three-Dimensional Supramolecular Networks

While this compound itself is a building block for supramolecular structures, closely related derivatives, such as triphenylene-2,6,10-tricarboxylic acid (H3TTCA), have been extensively studied to demonstrate the principles of forming highly ordered two-dimensional networks on surfaces. researchgate.netresearchgate.net These systems showcase how carboxylic acid groups can be programmed to direct the formation of porous architectures through hydrogen bonding.

At the interface between a liquid and a solid substrate (e.g., 1-heptanoic acid and highly oriented pyrolytic graphite), molecules of triphenylene-tricarboxylic acid can spontaneously self-assemble into a highly ordered, two-dimensional crystalline network. researchgate.net The primary driving force for this assembly is the formation of strong, directional hydrogen bonds between the carboxylic acid groups of neighboring molecules. This interaction leads to the creation of a porous, honeycomb-like or "chicken-wire" structure physisorbed on the surface. researchgate.netresearchgate.net The precise structure and stability of these surface-confined networks can be influenced by factors such as molecular concentration. researchgate.netresearchgate.net

The porous networks formed by the self-assembly of triphenylene-carboxylic acids can function as molecular templates, capable of trapping other molecules ("guests") within their cavities. This represents a form of two-dimensional host-guest chemistry. nih.gov

For example, the hexagonal pores of the H3TTCA network have been shown to effectively capture the planar, conjugated molecule coronene (B32277). researchgate.netresearchgate.net The coronene guest molecules fit neatly into the cavities of the host network, where they are stabilized by van der Waals interactions. Interestingly, the introduction of the guest molecule can dynamically influence the host structure; in some cases, the addition of coronene was observed to break the initial honeycomb network of H3TTCA and induce the formation of a reconstructed host-guest system. researchgate.net This demonstrates that the porous networks are not always rigid scaffolds but can be responsive to the presence of suitable guest molecules, highlighting a sophisticated level of molecular recognition at the nanoscale.

Molecular Superlattices and Tessellations

The formation of molecular superlattices and tessellations by this compound is a subject of interest in the field of supramolecular chemistry and surface science. However, detailed research findings specifically characterizing the molecular superlattices and tessellations of this compound are not extensively available in the reviewed literature.

While the self-assembly of various triphenylene derivatives has been investigated, leading to the formation of intricate two-dimensional (2D) networks, specific data on the unit cell parameters, intermolecular distances, and pattern descriptions for this compound remain limited. The substitution pattern and the presence of a single carboxylic acid group are expected to significantly influence the intermolecular interactions, primarily driven by hydrogen bonding and π-π stacking, which in turn dictate the resulting supramolecular architecture.

For related compounds, such as triphenylene-based molecules with different functional groups, studies have revealed the formation of diverse surface-supported networks. For instance, the self-assembly of 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) (HAT) on graphene has been shown to result in a commensurate, close-packed hexagonal network. nih.gov In such structures, the interplay between molecule-substrate and intermolecular interactions governs the final arrangement.

The principles of crystal engineering and 2D cocrystal formation often rely on predictable hydrogen bonding patterns, such as the robust carboxylic acid-pyridine supramolecular heterosynthon. rsc.org It is plausible that this compound could form co-crystals with other molecules, leading to complex tessellated patterns. The study of such systems would provide insight into the competitive or cooperative nature of different intermolecular forces in directing the self-assembly.

In the broader context of carboxylic acid-functionalized molecules, scanning tunneling microscopy (STM) has been a powerful tool to visualize and characterize the resulting 2D structures at the liquid-solid interface. nih.gov These studies often reveal the formation of various motifs, including dimers, catemers, and more complex hydrogen-bonded networks, which can further self-organize into larger superlattices.

Although specific experimental data for this compound is not presently available, theoretical calculations and molecular modeling could offer predictions of its self-assembly behavior. Such studies would typically explore the potential energy landscapes of different molecular arrangements to identify the most stable superlattices and tessellation patterns.

Further experimental research, particularly using high-resolution surface imaging techniques like STM, is necessary to elucidate the specific molecular superlattices and tessellations formed by this compound and to provide the detailed structural data required for a comprehensive understanding of its supramolecular behavior.

Iv. Advanced Characterization Techniques and Spectroscopic Analysis in Research

Structural Elucidation Methodologies (e.g., NMR, FT-IR, MS)

The precise molecular structure of Triphenylene-2-carboxylic acid and its derivatives is confirmed through a combination of spectroscopic techniques, each providing unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework. In ¹H NMR spectroscopy, the protons of the triphenylene (B110318) core typically appear as a complex multiplet in the aromatic region (δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on the substitution pattern. The carboxylic acid proton is highly deshielded and usually observed as a broad singlet at δ 10-13 ppm. princeton.edu

¹³C NMR spectroscopy provides information on the carbon skeleton. The aromatic carbons of the triphenylene core resonate in the δ 120-140 ppm range. The carboxyl carbon is significantly deshielded and appears at approximately δ 165-185 ppm. pressbooks.pub

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 7.0 - 9.0 | Aromatic protons on the triphenylene core |

| ¹H | 10 - 13 | Carboxylic acid proton (-COOH) |

| ¹³C | 120 - 140 | Aromatic carbons of the triphenylene core |

| ¹³C | 165 - 185 | Carboxyl carbon (-COOH) |

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. For this compound, the most characteristic absorption is the broad O-H stretching band of the carboxylic acid group, which typically appears in the range of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxyl group gives rise to a strong absorption band between 1680 and 1710 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching and O-H bending vibrations can be found in the fingerprint region. libretexts.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 2500 - 3300 (broad) | Carboxylic acid |

| C=O stretch | 1680 - 1710 | Carboxylic acid |

| Aromatic C-H stretch | 3000 - 3100 | Triphenylene core |

| Aromatic C=C stretch | 1450 - 1600 | Triphenylene core |

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For the parent triphenylene, the molecular ion peak (M⁺) is observed at m/z 228. nih.govnist.gov For this compound, the molecular ion peak would be expected at a higher m/z value corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45) fragments.

Solid-State Characterization

The arrangement of molecules in the solid state is critical to the material's properties and is investigated using X-ray diffraction techniques.

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the crystalline state. For derivatives of triphenylene carboxylic acids, X-ray crystallography has been used to determine the precise molecular geometry and packing in the solid state. For example, the crystal structure of a short-chain tetraester of a triphenylene tetra-carboxylic acid derivative revealed that two molecules form a parallel slip-stacked dimer with an interplanar spacing of 3.38 Å. acs.org Furthermore, two antiparallelly arranged dimers can stack to form a one-dimensional columnar assembly with an even shorter interplanar distance of 3.32 Å. acs.org Such studies provide invaluable insights into the π-π stacking interactions that are fundamental to the properties of these materials.

For materials that exhibit liquid crystalline phases (mesophases), powder X-ray diffraction (PXRD) is a powerful tool for identifying the type of mesophase. In the case of triphenylene-based discotic liquid crystals, PXRD patterns of unaligned samples typically show a broad, diffuse halo in the wide-angle region (around 4.5 Å), which is characteristic of the liquid-like arrangement of the peripheral alkyl chains. researchgate.net In the small-angle region, the diffraction pattern reveals the nature of the columnar packing. A hexagonal columnar (Colₕ) phase, for instance, would exhibit reflections with d-spacings in the ratio of 1, 1/√3, 1/√4, 1/√7, etc., corresponding to the (100), (110), (200), and (210) planes of a two-dimensional hexagonal lattice. researchgate.netresearchgate.net

| Mesophase Type | Characteristic PXRD Features |

| Hexagonal Columnar (Colₕ) | Strong reflection for (100) plane and weaker reflections for (110), (200), etc. in the small-angle region. Broad halo around 4.5 Å in the wide-angle region. |

| Rectangular Columnar (Colᵣ) | More complex set of reflections in the small-angle region corresponding to a 2D rectangular lattice. |

Spectroscopic Investigations of Molecular Interactions (e.g., Electronic Absorption Spectroscopy)

Electronic absorption (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule and can provide information about intermolecular interactions. The triphenylene core has a characteristic absorption spectrum in the UV region. aatbio.com The presence of a carboxylic acid group, being a π-conjugating substituent, can cause a shift in the absorption bands.

Research on triphenylene derivatives with peripheral carboxylic acid groups has shown that red shifts in the electronic absorption spectra can occur in solution with increasing concentration. scientific.netresearchgate.net This phenomenon is indicative of molecular aggregation, likely driven by hydrogen bonding between the carboxylic acid moieties and π-π stacking of the triphenylene cores. Such studies are crucial for understanding the self-assembly behavior of these molecules in solution. Unconjugated carboxylic acids typically have a UV absorption around 210 nm. libretexts.org

Microscopy Techniques for Supramolecular Structures (e.g., Scanning Tunneling Microscopy, Polarizing Optical Microscopy)

Direct visualization of the supramolecular structures formed by this compound and its derivatives is achieved through advanced microscopy techniques.

Scanning Tunneling Microscopy (STM) allows for the imaging of molecular arrangements on conductive surfaces with atomic resolution. STM has been successfully employed to study the self-assembly of triphenylene derivatives on surfaces like graphene and gold. nih.govacs.orgacs.org These studies reveal how the molecules organize into well-ordered two-dimensional networks, providing insights into molecule-substrate and intermolecular interactions that dictate the final supramolecular architecture. nih.govacs.orgacs.org

Polarizing Optical Microscopy (POM) is an essential technique for the identification and characterization of liquid crystalline mesophases. nasa.gov When a sample of a triphenylene-based liquid crystal is viewed between crossed polarizers, it exhibits characteristic optical textures that are unique to each type of mesophase. researchgate.netmdpi.com For example, a columnar mesophase often displays fan-shaped or mosaic textures. uea.ac.uk By observing the changes in these textures upon heating and cooling, the phase transition temperatures can be accurately determined. core.ac.uk

V. Computational Chemistry and Theoretical Insights into Triphenylene 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com DFT calculations have been instrumental in elucidating the characteristics of triphenylene-2-carboxylic acid.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For triphenylene (B110318) derivatives, the electronic properties are dominated by the extended π-system of the aromatic core. researchgate.net The introduction of a carboxylic acid group at the 2-position modifies the electronic landscape. The carboxyl group acts as an electron-withdrawing group, which tends to lower the energy of both the HOMO and LUMO levels compared to the unsubstituted triphenylene core. DFT calculations allow for the precise quantification of these energy levels. While specific values for this compound require dedicated computation, typical values for related aromatic carboxylic acids provide a useful reference. researchgate.net

The HOMO-LUMO gap is a critical parameter for predicting the molecule's behavior in organic electronic devices. A smaller gap generally corresponds to a material that is more easily excitable and a better semiconductor. DFT calculations have shown that the functionalization of the triphenylene core can tune this gap. researchgate.net

Table 1: Representative Frontier Orbital Energies for Aromatic Carboxylic Acids (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzoic Acid | -7.12 | -0.85 | 6.27 |

| Naphthoic Acid | -6.58 | -1.54 | 5.04 |

| Anthracene-2-carboxylic acid | -6.21 | -2.13 | 4.08 |

Note: These are illustrative values for similar compounds to demonstrate trends. Actual values for this compound would require specific DFT calculations.

DFT can be used to predict the most likely sites for electrophilic attack on an aromatic ring. This is achieved by calculating the distribution of electron density and the energies of potential intermediates (sigma complexes). For this compound, the carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution on its own phenyl ring. However, the reactivity of the entire triphenylene system is more complex.

Computational methods can generate maps of the electrostatic potential (MEP) and analyze the Fukui functions to identify nucleophilic centers prone to electrophilic attack. The analysis of HOMO orbitals can also provide qualitative predictions, as the reaction often occurs at the atom with the largest HOMO coefficient. semanticscholar.org For the triphenylene core, substitution patterns are influenced by the electronic effects of the existing substituent and the inherent reactivity of the different positions on the fused rings. Computational studies are essential to unravel these competing influences and predict the outcome of further functionalization. semanticscholar.org

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. DFT calculations can incorporate the influence of a solvent through various models, with the Polarizable Continuum Model (PCM) being one of the most common. osti.govresearchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. osti.gov

These models can predict how solvent polarity affects:

Molecular Geometry: Solvation can alter bond lengths and angles, particularly within the polar carboxylic acid group.

Electronic Properties: The energies of the HOMO and LUMO, and thus the HOMO-LUMO gap, are sensitive to solvent polarity. nih.gov Polar solvents can stabilize charge separation, often leading to a reduction in the energy gap.

Spectroscopic Properties: Calculated UV-Vis absorption spectra can be refined by including solvent effects, leading to better agreement with experimental data. nih.gov

For this compound, modeling solvent effects is crucial for understanding its behavior in solution, including its self-assembly and reactivity. dntb.gov.ua

Molecular Dynamics Simulations of Self-Assembly Processes

Triphenylene derivatives are well-known for their ability to self-assemble into ordered columnar structures, a hallmark of discotic liquid crystals. mdpi.com Molecular Dynamics (MD) simulations are a powerful computational tool to study these dynamic processes at the atomic level. kaust.edu.sa

MD simulations model the movement of every atom in a system over time, based on a force field that describes the interactions between atoms. By simulating a collection of this compound molecules in a solvent or in bulk, researchers can observe the spontaneous formation of aggregates. These simulations provide detailed information on:

The mechanism and kinetics of aggregation.

The final, stable structures of the self-assembled aggregates.

The role of specific intermolecular interactions (hydrogen bonding and π-π stacking) in driving the assembly process. kaust.edu.sa

The influence of solvent molecules on the stability and structure of the assemblies.

Simulations can reveal how the carboxylic acid group, through its ability to form strong hydrogen bonds, directs the assembly into specific architectures, complementing the columnar stacking driven by the aromatic cores.

Quantum Chemical Studies on Intermolecular Interactions

The self-assembly and bulk properties of this compound are governed by non-covalent intermolecular interactions. Quantum chemical methods can be used to accurately calculate the strength and nature of these interactions.

π-π Stacking: The large, flat aromatic core of triphenylene promotes strong π-π stacking interactions, which are the primary driving force for the formation of columnar structures. mdpi.comsciopen.com High-level quantum calculations can determine the optimal geometry (e.g., distance and offset) and the binding energy of a triphenylene dimer, which can be in the range of 70 kJ/mol. sciopen.com

Symmetry-Adapted Perturbation Theory (SAPT) is a particularly useful quantum chemical method for dissecting the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. mdpi.com Such analyses reveal that dispersion forces are typically dominant in π-π stacking, while the electrostatic component is key for hydrogen bonding.

Prediction of Mesomorphic Behavior and Phase Transitions

Triphenylenes are a classic family of discotic liquid crystals (DLCs), meaning they can form phases that are intermediate between a crystalline solid and an isotropic liquid. mdpi.com In these mesophases, the molecules typically stack into columns, and these columns arrange themselves into a two-dimensional lattice.

Computational methods can help predict this mesomorphic behavior. By combining information from quantum chemical calculations of intermolecular interaction energies with data from molecular dynamics simulations, it is possible to build models that relate molecular structure to liquid crystalline properties.

For instance, simulations can be used to calculate order parameters as a function of temperature. Abrupt changes in these parameters can signify a phase transition. By analyzing the arrangement of molecules at different temperatures, the nature of the mesophase (e.g., hexagonal columnar, rectangular columnar) can be identified. While predicting exact transition temperatures remains a significant challenge, computational studies can effectively screen different triphenylene derivatives and predict which are most likely to exhibit stable and useful liquid crystal phases. This predictive capability is invaluable for the rational design of new materials for applications in organic electronics. researchgate.net

Vi. Applications in Functional Materials and Advanced Technologies Research Directions

Organic Electronic Materials

The unique architecture of triphenylene-based molecules facilitates the formation of one-dimensional pathways for charge migration, which is a highly desirable property for organic electronic devices. researchgate.net These discotic liquid crystalline materials form π-stacked columnar aggregates where the overlapping π-orbitals on adjacent molecules create a conduit for charge transport. researchgate.net

The transport of charge carriers in the columnar phases of triphenylene (B110318) derivatives is a complex process influenced by molecular arrangement and structural order. The primary mechanism is often described as charge carrier transport by a hopping mechanism. chemicalbook.com In these systems, charge mobility is anisotropic, with conductivity along the column axes being significantly higher—by approximately 1000 times—than in the perpendicular direction. chemicalbook.com

Structural disorder, such as variations in the twist angle, stacking distance, and lateral slide distance between adjacent molecules, has a detrimental effect on charge carrier mobility. researchgate.net Studies combining pulse-radiolysis time-resolved microwave conductivity (PR-TRMC) and time-of-flight (TOF) techniques have provided deeper insights. High-frequency mobility can remain relatively constant over a range of temperatures, while TOF mobility decreases dramatically at lower temperatures. mdpi.com This difference is attributed to structural disorder within the columnar stacks. mdpi.com The charge transport mechanism consistent with experimental data involves thermally activated jumps over energy barriers. mdpi.com

The charge transfer integrals, which are a measure of the electronic coupling between adjacent molecules, are crucial parameters in determining mobility. researchgate.netchemicalbook.com These integrals are sensitive to the geometric conformation, including the twist angle and stacking distance between molecules. researchgate.netchemicalbook.com For instance, in di- and tri-nuclear gold isocyano–triphenylene complexes that self-assemble into columnar phases, ambipolar charge transport (the transport of both holes and electrons) is observed. wikipedia.org

| Derivative Type | Phase | Mobility (cm² V⁻¹ s⁻¹) | Transport Type |

|---|---|---|---|

| Hexa-alkoxytriphenylenes (HATn) | Columnar | 10⁻⁵ to 10⁻² | Hole |

| Alkylthio-substituted triphenylenes | Crystalline | Up to 0.2 | Hole |

| Liquid Crystalline Dimer | Columnar (High Temp) | ~0.01 | Intracolumnar |

| Dichloro-gold isocyano–triphenylene | Crystalline Solid | ~10⁻⁴ | Ambipolar |

| Trichloro-gold isocyano–triphenylene | Mesophase | ~10⁻³ | Ambipolar |

Triphenylene derivatives have demonstrated significant potential as materials for organic electroluminescent devices. Their inherent photoluminescence and electroluminescence efficiencies make them suitable for light-emitting applications. wikipedia.org Certain derivatives have been specifically designed to function as host emitters or dopants in the emitter layer of Organic Light-Emitting Diodes (OLEDs).

Research into specific triphenylene derivatives shows that their emission spectra are well-suited for blue light applications. wikipedia.org For example, a series of derivatives were found to have emitting wavelengths ranging from 384 to 462 nm, which corresponds to the blue region of the visible spectrum. researchgate.net The full width at half maximum (FWHM) for these emissions ranged from 50-59 nm, indicating good color purity. researchgate.net The introduction of silylethynyl groups, as in 2,3,6,7,10,11-hexakis(trimethyl-silylethynyl)triphenylene, can shift the luminescence maximum to longer wavelengths, making these compounds suitable for the luminous layer of phosphorescent devices. nih.gov

| Derivative Class | Emission Wavelength Range (nm) | FWHM (nm) | Color |

|---|---|---|---|

| Aryl-substituted triphenylenes | 384 - 462 | 50 - 59 | Blue |

| 2,3,6,7,10,11-hexakis(trimethyl-silylethynyl)triphenylene | Shifted ~60 nm longer than triphenylene | N/A | Blue-Violet Phosphorescence |

Beyond OLEDs, the one-dimensional charge migration pathways in the columnar structures of triphenylene derivatives offer promising possibilities for their use in photocopying, nanoscale molecular electronic devices, and photovoltaic cells. researchgate.net Their ability to function as organic semiconductors is central to these applications. researchgate.netnih.gov

Template-Assisted Material Fabrication

The capacity for triphenylene-based molecules to self-assemble into well-defined superstructures allows them to be used as molecular templates for the fabrication of nanostructured materials. This bottom-up approach provides a high degree of control over the final morphology of the material.

Triphenylene derivatives functionalized with a carboxylic acid group can act as pH-sensitive supramolecular π-organogelators. mdpi.com These molecules self-assemble in certain solvents through a combination of π-π stacking between the triphenylene cores and intermolecular interactions involving the carboxylic acid groups. chemicalbook.commdpi.com This assembly process results in the formation of a 3D network of fibrillar superstructures. mdpi.com

This self-assembled fibrillar network can be used as a template for the in situ sol-gel polymerization of precursors like tetraethoxysilane (TEOS). mdpi.com The triphenylene-based gel structure guides the polycondensation of TEOS, leading to the formation of an entangled network of silica nanotubes. mdpi.com After the process, the organic gel template can be removed, leaving behind the desired inorganic nanostructures. This method demonstrates a powerful strategy for creating hollow nanostructures with controlled dimensions. mdpi.com

The design of affinity materials is a significant area of research focused on creating stationary phases for affinity chromatography that exhibit highly specific, yet reversible, binding to target molecules. nih.gov This technique is crucial for the purification of proteins and other biomolecules. researchgate.net The design process often involves synthesizing ligands that mimic the structure and binding properties of natural biological partners. researchgate.net

Common strategies include the use of triazine-scaffolded ligands, which are synthetic compounds designed to be low-cost, non-toxic, and highly stable alternatives to natural ligands. researchgate.net Another approach involves the rational design of peptide-based affinity ligands, which can be screened for high affinity and selectivity. nih.gov The structure of the ligand, including the size of cyclic groups and the length of linear chains, greatly impacts its adsorption properties. researchgate.net While carboxylic acids are used to functionalize surfaces and ligands for various applications, including the construction of self-assembled monolayers on nanostructures, specific research detailing the use of Triphenylene-2-carboxylic acid as a primary ligand for designing affinity materials for chromatography is an emerging area. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The development of MOFs and coordination polymers relies on the self-assembly of metal ions or clusters with organic ligands to form extended, often porous, crystalline networks. This compound is a promising candidate for a ligand in this context, offering a rigid scaffold and a versatile coordination site.

Organic linkers containing carboxylic acid groups are among the most widely used building blocks in MOF synthesis. alfa-chemistry.comresearchgate.net This popularity stems from the strong coordination ability and diverse coordination modes of the carboxylate group, which can bind to metal centers in a monodentate, bidentate (chelating or bridging), or more complex fashion. The incorporation of multicarboxylic acid linkers can enhance the stability and rigidity of the resulting MOF by increasing the connectivity with the metal nodes. alfa-chemistry.com

This compound, as a linker, offers several advantageous features:

Structural Rigidity : The rigid triphenylene backbone helps in the formation of robust frameworks with permanent porosity.

Defined Geometry : The specific position of the carboxylic acid group on the triphenylene core directs the coordination geometry, influencing the resulting network topology.

π-Conjugated System : The extended aromatic system of the triphenylene core can facilitate π-π stacking interactions between linkers within the framework, which can lead to interesting electronic properties, such as conductivity. ethz.ch

Functionalization Potential : The triphenylene core can be further functionalized to tune the properties of the MOF, such as pore size, surface chemistry, and guest-host interactions.

The table below summarizes the characteristics of common carboxylic acid linker types used in MOF design.

| Linker Type | Number of Carboxylic Groups | Connectivity | Resulting Framework Features | Representative Linkers |

| Ditopic | 2 | Linear | Often forms 1D chains or 2D layers; can create 3D frameworks with appropriate metal clusters. | Terephthalic acid, 2,6-Naphthalenedicarboxylic acid |

| Tritopic | 3 | Trigonal | Can form highly porous 3D frameworks with high surface areas. | 1,3,5-Benzenetricarboxylic acid (BTC) alfa-chemistry.com |

| Tetratopic | 4 | Tetrahedral/Square Planar | Leads to robust 3D networks with high connectivity and stability. | Pyromellitic acid, Biphenyl-3,3',5,5'-tetracarboxylic acid |

Hydrothermal and solvothermal synthesis are prevalent methods for crystallizing MOFs. google.com These techniques involve heating the constituent metal salts and organic linkers in a sealed vessel in water or another solvent at elevated temperatures and pressures. This approach facilitates the dissolution of precursors and promotes the growth of high-quality single crystals.

The synthesis of MOFs and coordination polymers using linkers like this compound can result in a wide array of structures. rsc.orgresearchgate.net The final topology of the framework is influenced by several factors:

Linker Flexibility and Coordination Modes : The way the carboxylate group coordinates to the metal center can vary, leading to different structural outcomes. rsc.orgresearchgate.net

Reaction Conditions : Parameters such as temperature, pH, solvent system, and the presence of modulators or structure-directing agents can significantly alter the crystalline phase and morphology of the product. researchgate.net

For example, studies on various aromatic carboxylic acid linkers have shown that even subtle changes in the ligand structure or reaction conditions can lead to vastly different network topologies, ranging from 1D chains and 2D layers to complex 3D interpenetrated frameworks. nih.govsemanticscholar.org The use of a planar, asymmetric linker like this compound could lead to novel topologies with unique pore environments and properties.

| Synthesis Parameter | Influence on MOF Structure |

| Temperature | Affects reaction kinetics and can favor the formation of either kinetically or thermodynamically stable phases. |

| Solvent | Can act as a template, coordinate to metal centers, and influence the solubility of precursors. google.com |

| pH | Controls the deprotonation state of the carboxylic acid linker, which is essential for coordination to the metal center. researchgate.net |

| Metal-to-Linker Ratio | Can determine the final stoichiometry and connectivity of the resulting framework. researchgate.net |

Functional Polymers and Thin Films

The incorporation of this compound into polymeric structures and the fabrication of these materials into thin films are key research directions for developing advanced electronic and optical devices. The inherent properties of the triphenylene unit—such as high thermal stability, charge carrier mobility, and luminescence—make it a valuable component in functional polymers. rsc.org

This compound can be integrated into polymer backbones or attached as a pendant group to bestow its unique properties upon the macromolecule. The carboxylic acid group provides a reactive handle for various polymerization and modification reactions.

Methods of Incorporation:

Direct Polymerization : The carboxylic acid group can be converted to a more reactive derivative (e.g., an acyl chloride or ester) to participate in step-growth polymerization reactions, such as polycondensation, to form polyesters or polyamides.

Post-Polymerization Functionalization : A pre-existing polymer with reactive sites (e.g., hydroxyl or amine groups) can be chemically modified with this compound. rsc.org This method allows for precise control over the degree of functionalization.

Chain-Growth Polymerization : The this compound molecule can be first modified with a polymerizable group, such as a vinyl or acrylate moiety, creating a monomer that can undergo chain-growth polymerization. google.com

The inclusion of the bulky, rigid triphenylene unit can significantly impact the polymer's properties. Research on related triphenylene-containing polymers has shown they exhibit excellent thermal stability and can self-assemble into ordered structures due to π-π stacking. rsc.orgresearchgate.net This ordering is crucial for applications requiring efficient charge transport, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

For most electronic applications, functional polymers must be processed into high-quality thin films with controlled thickness and morphology. researchgate.net Various techniques can be employed to fabricate thin films from polymers functionalized with this compound.

| Fabrication Technique | Description | Advantages |

| Spin Coating | A solution of the polymer is dispensed onto a substrate, which is then rotated at high speed to spread the solution and evaporate the solvent. mdpi.com | Simple, fast, produces uniform films. |

| Vapor-Assisted Conversion (VAC) | A thin film of precursors is deposited on a substrate and then exposed to solvent vapor to induce crystallization and film formation. acs.org | Can produce highly oriented and crystalline films. acs.org |

| Interfacial Polymerization | The reaction between monomers dissolved in two immiscible liquids occurs at the interface, forming a thin film. ethz.chhnu.edu.cn | Useful for creating continuous, large-area films. hnu.edu.cn |

| Dip Coating | A substrate is withdrawn from a solution of the coating material at a constant speed. mdpi.com | Simple, scalable, and allows for coating complex shapes. |

The properties of thin films are critically dependent on both the intrinsic characteristics of the material and the fabrication method used. hzo.com Thin films containing this compound are expected to exhibit:

Electrical Conductivity : The π-stacking of triphenylene units can create pathways for charge transport. Oriented films of triphenylene-based MOFs have demonstrated significant electrical conductivity. ethz.chacs.org

Optical Properties : Triphenylene derivatives are known for their blue-light emission, making them suitable for use in organic light-emitting diodes (OLEDs). rsc.org The films may also exhibit interesting chiroptical properties if chiral centers are introduced. unipi.it

Thermal Stability : The aromatic nature of the triphenylene core imparts excellent thermal and oxidative stability to the resulting films. rsc.orgscientific.net

Surface Properties : The carboxylic acid groups, if present on the film surface, can be used for further functionalization or to control surface energy and wetting characteristics.

The controlled fabrication of oriented, crystalline thin films is a key goal, as alignment of the triphenylene units can maximize π-orbital overlap and enhance charge carrier mobility, leading to improved device performance. acs.org

Vii. Future Research Directions and Emerging Paradigms

Integration with Advanced Nanoscience and Nanotechnology

The inherent self-assembly properties of triphenylene (B110318) derivatives make them prime candidates for bottom-up fabrication in nanotechnology. The planar triphenylene core facilitates π-stacking, leading to the formation of ordered, one-dimensional columnar structures. wikipedia.org These columns can act as pathways for charge transport, making them highly relevant for organic electronics. wikipedia.org

Future research will likely explore the use of the carboxylic acid group as a specific anchoring point to control the assembly of triphenylene molecules on various substrates, creating highly ordered monolayers or thin films for electronic devices. Furthermore, Triphenylene-2-carboxylic acid is an ideal building block, or "ligand," for the construction of advanced nanomaterials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). wikipedia.orgtdx.cat In these materials, the carboxylic acid group can coordinate with metal ions (in MOFs) or form covalent bonds with other organic linkers (in COFs) to create highly porous, crystalline structures with vast internal surface areas. youtube.com These frameworks are being investigated for applications in gas storage, catalysis, and sensing. The precise structure and electronic properties of the triphenylene core can be used to tune the functionality of these advanced nanomaterials. tdx.cat

Table 1: Potential Nanotechnology Applications for this compound Derivatives

| Application Area | Role of this compound | Potential Functionality |

|---|---|---|

| Organic Electronics | Core moiety for self-assembled columnar structures | Efficient charge transport pathways for transistors and sensors wikipedia.org |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Gas storage, separation, catalysis tdx.catyoutube.com |

| Covalent Organic Frameworks (COFs) | Monomeric building block | Porous materials for electronics and catalysis tdx.cat |

| Surface Patterning | Anchoring molecule for self-assembled monolayers | Creation of functionalized surfaces with tailored properties |

Exploration of Novel Functional Group Modifications for Tailored Properties

The modification of the this compound structure by introducing additional functional groups is a key strategy for tailoring its properties for specific applications. Research has already demonstrated that the type and position of functional groups can significantly influence characteristics such as liquid crystalline behavior, thermal stability, and electronic properties. researchgate.netnottingham.ac.uk

For instance, converting the carboxylic acid to various esters or amides can alter the molecule's solubility and its self-assembly into different mesophases (liquid crystal phases). cnrs.fr Attaching long, flexible aliphatic chains can lower melting points and promote the formation of columnar liquid crystal phases that are stable at or near room temperature. cnrs.fr Conversely, adding electron-withdrawing or electron-donating groups to the aromatic core can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and other electronic devices. acs.orgnbinno.com The strategic inclusion of boronic acid groups, for example, has been shown to enhance charge transport and thermal stability in OLED materials. nbinno.com Future work will undoubtedly focus on synthesizing a wider library of derivatives to fine-tune these properties with greater precision.

Table 2: Effect of Functional Group Modification on Triphenylene Properties

| Derivative Class | Added Functional Group(s) | Observed Effect on Properties | Reference |

|---|---|---|---|

| Triphenylene Esters | Alkyl chains of varying lengths | Modulates liquid crystalline temperature ranges; can create room-temperature mesophases. | cnrs.fr |

| Triphenylene Thioimides | Thioimide groups | Influences dimerization constants and mesophase stability. | acs.org |

| Peripherally-functionalized Triphenylenes | Terminal hydroxyl or carboxylic acid groups on side chains | Promotes the formation of thermotropic columnar mesophases. | nottingham.ac.uk |

Advanced Theoretical and Computational Modeling for Predictive Design

As the complexity of target molecules and materials increases, trial-and-error synthesis becomes increasingly inefficient. Advanced theoretical and computational modeling offers a powerful tool for the predictive design of new this compound derivatives. Quantum mechanical methods like Density Functional Theory (DFT) can be used to predict the electronic properties of novel structures before they are synthesized in the lab. researchgate.net

For example, DFT calculations can accurately forecast how the addition of different functional groups will alter the HOMO and LUMO energy levels, a critical factor for designing materials for organic electronics. acs.org These models can also predict absorption spectra, molecular geometry, and other key physical and chemical properties. researchgate.net Beyond single molecules, molecular dynamics (MD) simulations can be employed to understand and predict the self-assembly behavior of these molecules into larger structures, such as liquid crystal phases or aggregates in solution. By simulating the interactions between many molecules, researchers can gain insight into how changes in molecular structure will affect the final material's morphology and properties. This predictive capability allows for a more rational, targeted approach to materials design, saving time and resources.

Development of Multi-responsive and Adaptive Materials

"Smart" materials that can change their properties in response to external stimuli represent a major frontier in materials science. The carboxylic acid group of this compound is an ideal handle for imparting stimulus-responsive behavior. As an acidic group, it is inherently sensitive to changes in pH. semanticscholar.orgnih.gov By incorporating this molecule into polymers or other materials, it is possible to create systems that respond to changes in acidity. nih.gov For example, deprotonation of the carboxylic acid in a basic environment could alter the material's solubility, conformation, or ability to bind to other species.

The development of multi-responsive materials, which react to two or more different stimuli, is a particularly exciting direction. Future research could focus on combining the inherent pH-responsiveness of the carboxylic acid group with other functionalities that respond to light, temperature, or specific chemical analytes. For example, a photochromic unit could be integrated into the triphenylene backbone, creating a material that changes color in response to light and changes its solubility in response to pH. Such multi-responsive systems could find applications in sensors, controlled-release systems, and dynamic anti-counterfeiting technologies. rsc.org

Sustainable Synthesis and Green Chemistry Approaches for this compound

As with all chemical manufacturing, the principles of green chemistry are becoming increasingly important in the synthesis of advanced materials. mdpi.com Future research on this compound and its derivatives will need to focus on developing more sustainable and environmentally benign synthetic routes. Key goals of green chemistry include reducing waste, eliminating the use of hazardous solvents and reagents, improving energy efficiency, and utilizing catalytic methods. jddhs.comresearchgate.net

Traditional multi-step syntheses of complex organic molecules often have poor atom economy and generate significant amounts of waste. Future efforts will likely concentrate on developing catalytic reactions, such as palladium-catalyzed trimerization of aryne precursors, which can construct the triphenylene core in a more efficient manner. researchgate.netacs.org Other green approaches to be explored include the use of safer, renewable, or recyclable solvents, or even developing solvent-free reaction conditions. jddhs.comscienceopen.com Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com By integrating these principles into the design of synthetic routes, the environmental impact of producing these valuable materials can be minimized, ensuring their long-term viability.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Triphenylene |

| 3-(Triphenylen-2-yl)phenylboronic acid |

| Trimesic acid |

| 2-bromo-phenylboronic esters |

Q & A